molecular formula C17H13F3N2O2 B2433345 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol CAS No. 1007029-93-7

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol

Cat. No.: B2433345
CAS No.: 1007029-93-7
M. Wt: 334.298
InChI Key: CIQZYAIUOPAMHV-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a chemical compound supplied with a purity of >90% for research applications . This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Specifically, this compound has been identified as an inhibitor of Aurora kinase A, a key serine/threonine kinase that contributes to the regulation of cell cycle progression, mitotic events, and is a recognized target in oncology research . The integration of the pyrazole nucleus with a benzyloxy-substituted benzenol makes this compound a valuable chemical probe for researchers investigating kinase function, signal transduction pathways, and developing novel therapeutic agents for cancers such as pancreatic ductal adenocarcinoma . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)10-24-13-4-5-14(16(23)9-13)15-6-7-21-22-15/h1-9,23H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZYAIUOPAMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C3=CC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. A representative procedure involves:

Reagents :

  • 1,3-Diketone (e.g., acetylacetone)
  • Hydrazine hydrate (N₂H₄·H₂O)
  • Solvent: Ethanol or DMF
  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

Procedure :

  • Dissolve 1,3-diketone (10 mmol) in ethanol (50 mL).
  • Add hydrazine hydrate (12 mmol) dropwise at 0°C.
  • Reflux at 80°C for 6–8 hours.
  • Isolate the pyrazole intermediate via vacuum filtration (Yield: 75–85%).

Table 1 : Optimization of Pyrazole Synthesis Conditions

Entry Solvent Temp (°C) Catalyst Yield (%)
1 Ethanol 80 None 68
2 DMF 120 p-TsOH 82
3 Toluene 110 AcOH 73

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) moiety is introduced via radical trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one):

Reagents :

  • Pyrazole intermediate (5 mmol)
  • Togni’s reagent (6 mmol)
  • Catalyst: CuI (10 mol%)
  • Solvent: DCE (1,2-dichloroethane)

Procedure :

  • Suspend CuI (0.5 mmol) in DCE (20 mL).
  • Add pyrazole intermediate and Togni’s reagent under N₂ atmosphere.
  • Stir at 60°C for 12 hours.
  • Purify via column chromatography (Hexanes:EtOAc = 4:1) (Yield: 60–70%).

Mechanistic Insight :
The Cu(I) catalyst facilitates single-electron transfer (SET), generating CF₃ radicals that couple with the pyrazole’s aromatic system.

Etherification of the Phenolic Backbone

The benzyl ether linkage is established via Williamson synthesis between 3-(trifluoromethyl)benzyl bromide and a phenolic intermediate:

Reagents :

  • Phenolic substrate (5 mmol)
  • 3-(Trifluoromethyl)benzyl bromide (6 mmol)
  • Base: K₂CO₃ (15 mmol)
  • Solvent: Acetone

Procedure :

  • Dissolve phenol (5 mmol) and K₂CO₃ in acetone (30 mL).
  • Add 3-(trifluoromethyl)benzyl bromide (6 mmol) dropwise.
  • Reflux at 60°C for 5 hours.
  • Extract with EtOAc, wash with brine, and dry over Na₂SO₄ (Yield: 80–88%).

Table 2 : Solvent Screening for Etherification

Entry Solvent Base Time (h) Yield (%)
1 Acetone K₂CO₃ 5 85
2 DMF Cs₂CO₃ 3 78
3 THF NaH 4 72

Advanced Optimization Strategies

Rh(III)-Catalyzed C–H Functionalization

Recent advancements employ transition-metal catalysis for direct C–H bond functionalization, bypassing pre-functionalized intermediates:

Conditions :

  • Catalyst: [RhCp*Cl₂]₂ (5 mol%)
  • Oxidant: AgOAc (2 equiv)
  • Solvent: DCE at 100°C

Outcome :

  • Direct coupling of pyrazole and trifluoromethylbenzyl groups in one pot (Yield: 65%).

Solvent-Controlled Regioselectivity

Solvent polarity critically influences regioselectivity during pyrazole formation:

Observations :

  • Polar aprotic solvents (DMF) : Favor 1,3-substitution (80% selectivity).
  • Non-polar solvents (toluene) : Promote 1,5-substitution (65% selectivity).

Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.45 (m, 4H, Ar-H), 5.15 (s, 2H, OCH₂).
  • ¹³C NMR : 156.8 (C-O), 143.2 (CF₃), 128.9–121.4 (Ar-C).
  • HRMS : m/z calc. for C₁₇H₁₃F₃N₂O₂ [M+H]⁺: 335.1004; found: 335.1001.

Chemical Reactions Analysis

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or rhodium complexes . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol. Notably:

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. It has been shown to induce cell cycle arrest in the sub-G1 phase, suggesting that it may trigger apoptosis in cancer cells .
    • Molecular docking studies indicate strong binding affinities to matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor progression and metastasis .
  • In Vitro Studies :
    • In vitro assays demonstrate significant inhibition of cell proliferation with IC50 values indicating potent activity against cancer cell lines. For instance, related compounds have shown effective cytotoxicity with IC50 values around 4.64 µM .
  • In Vivo Studies :
    • Preliminary in vivo studies using chick chorioallantoic membrane assays reveal that these compounds can inhibit angiogenesis, an essential process for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structural components of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol play a crucial role in its biological activity:

  • Pyrazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Trifluoromethyl Group : Increases lipophilicity and may improve bioavailability.
  • Hydroxyl Group : Contributes to the compound's solubility and potential interaction with biological targets.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

  • BPU Compound Study : A structurally similar compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and tested for anticancer properties. Results indicated significant cytotoxicity across various cancer cell lines and promising results in inhibiting angiogenesis .
  • Computational Studies : Computational modeling has been employed to predict the binding affinities of these compounds to critical proteins involved in cancer progression, supporting the hypothesis that structural modifications could yield more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol include other pyrazole derivatives and trifluoromethylated compounds. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. For example:

The uniqueness of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol lies in its combination of the pyrazole ring and the trifluoromethyl group, which together confer distinct chemical and biological properties.

Biological Activity

The compound 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol
  • Molecular Formula : C16H15F3N2O2
  • CAS Number : Not specified in available literature.

The biological activity of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is primarily linked to its interaction with various molecular targets involved in cancer proliferation and survival. Preliminary studies suggest that this compound may inhibit key enzymes associated with tumor growth, such as matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.

Anticancer Activity

Recent studies have shown that similar pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , demonstrated cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for BPU were reported as follows:

Cell LineIC50 (µM)Effectiveness
Jurkat4.64 ± 0.08High
HeLa9.22 ± 0.17Moderate
MCF-7Not specifiedModerate

These results indicate the potential of pyrazole derivatives in targeting cancer cells effectively.

In Vivo Studies

In vivo assays using the chick chorioallantoic membrane (CAM) model have demonstrated that compounds similar to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol can inhibit angiogenesis, a critical process in tumor growth. The ability to reduce blood vessel formation suggests a promising therapeutic avenue for cancer treatment.

Computational Studies

Molecular docking studies have indicated favorable binding interactions between pyrazole derivatives and MMPs. For example, BPU displayed docking energies of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, suggesting strong affinity and potential as an inhibitor for these enzymes . Such computational insights are vital for understanding the mechanism of action and guiding further drug design efforts.

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives, including those with trifluoromethyl substitutions. These studies have consistently shown enhanced biological activities compared to their non-substituted counterparts . The modifications not only improved anticancer efficacy but also broadened the spectrum of biological activities exhibited by these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol, and how can reaction conditions be optimized?

Answer: A common approach involves coupling a pyrazole-containing phenol derivative with a trifluoromethylbenzyl halide under basic conditions. For example:

  • Protection/Deprotection Strategies : Use para-methoxybenzyl (PMB) groups to protect hydroxyl intermediates, as described in the synthesis of analogous pyrazole derivatives . Sodium hydride (NaH) in anhydrous solvents (e.g., THF or DMF) is effective for deprotonation and facilitating nucleophilic substitution .
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) and temperature (60–80°C) to improve yields. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Answer:

  • NMR Analysis : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computed chemical shifts. For instance, the trifluoromethyl group (CF3-CF_3) appears as a singlet near δ\delta 125–130 ppm in 19F^{19}F-NMR .
  • IR Spectroscopy : Confirm hydroxyl ( \sim3400 cm1^{-1}), ether ( \sim1250 cm1^{-1}), and pyrazole ring (C=N stretch near 1600 cm1^{-1}) functional groups .
  • Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify the molecular ion peak ([M+H]+^+) with <2 ppm error.

Q. What crystallographic methods are suitable for determining its three-dimensional structure?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like dichloromethane/hexane. Collect data using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement with SHELX : Use SHELXL for structure refinement. Key parameters include:
ParameterValue
Space groupTriclinic, P1P1
a,b,ca, b, c10.228, 11.018, 12.604 Å
α,β,γ\alpha, \beta, \gamma107.776°, 100.416°, 112.767°
RR-factor0.050

Reference SHELX workflows for handling twinned or high-resolution data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethylbenzyloxy substituent?

Answer:

  • Comparative Synthesis : Prepare analogs with substituents like -CH3_3, -Cl, or -OCH3_3 at the benzyl position. Evaluate biological activity (e.g., enzyme inhibition) to correlate electronic/steric effects .
  • Computational Modeling : Perform DFT calculations to analyze the substituent’s electrostatic potential and lipophilicity (logP). Compare with docking scores in target proteins (e.g., kinases) .

Q. What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PLK1 kinase). Parameterize the trifluoromethyl group with partial charges from Gaussian09 calculations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the pyrazole nitrogen and key residues (e.g., Asp154 in PLK1) .

Q. How can researchers resolve contradictions in synthetic yields or purity when varying protection strategies?

Answer:

  • Case Study : If PMB protection (yield: 65%) underperforms compared to tert-butyldimethylsilyl (TBS) groups, analyze steric hindrance via 1H^1H-NMR (e.g., upfield shifts in protected intermediates) .
  • Troubleshooting : Optimize deprotection steps (e.g., TFA/CH2 _2Cl2_2 for PMB removal) and confirm completeness via LC-MS. If impurities persist, employ preparative HPLC with a C18 column .

Q. What experimental designs are recommended for assessing metabolic stability in vitro?

Answer:

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50_{50} values >10 μM suggest low risk of drug-drug interactions .

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